molecular formula C4H2ClNO2S B560732 5-Chlorothiazole-2-carboxylic acid CAS No. 101012-16-2

5-Chlorothiazole-2-carboxylic acid

Cat. No.: B560732
CAS No.: 101012-16-2
M. Wt: 163.575
InChI Key: JZFTYFVKMBSMFP-UHFFFAOYSA-N
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Description

5-Chlorothiazole-2-carboxylic acid is an organic compound with the molecular formula C4H2ClNO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorothiazole-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-nitrothiazole with formic acid . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amines or alkyl groups, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in solvents like dimethyl sulfoxide or methanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Chlorothiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chlorothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiazole-5-carboxylic acid: A closely related compound with similar structural features but differing in the position of the chlorine atom.

    2-Chlorothiazole-5-carbaldehyde: Another related compound with an aldehyde group instead of a carboxylic acid group.

Uniqueness

5-Chlorothiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFTYFVKMBSMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701631
Record name 5-Chloro-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101012-16-2
Record name 5-Chloro-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-thiazole-2-carboxylic acid
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